molecular formula C17H11ClN6O3 B2844837 3-(3-chlorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 892481-21-9

3-(3-chlorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2844837
CAS No.: 892481-21-9
M. Wt: 382.76
InChI Key: WKZRLEYNTHTKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class, characterized by a fused triazole-pyrimidine core. Its structure includes a 3-chlorophenyl substituent at position 3 and a 4-nitrophenylmethyl group at position 6 (Figure 1).

Properties

IUPAC Name

3-(3-chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN6O3/c18-12-2-1-3-14(8-12)23-16-15(20-21-23)17(25)22(10-19-16)9-11-4-6-13(7-5-11)24(26)27/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZRLEYNTHTKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazolopyrimidinone Ring Formation

The triazolo[4,5-d]pyrimidin-7-one scaffold is typically synthesized via cyclocondensation between 5-amino-1,2,4-triazole derivatives and carbonyl-containing building blocks. In the target compound, this involves reacting 4-[(5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide with (E)-3-(dimethylamino)-1-(3-chlorophenyl)prop-2-en-1-one under acidic conditions. Glacial acetic acid catalyzes the cyclization at 80°C for 4 hours, yielding the triazolopyrimidine core with a 3-chlorophenyl group at position 3.

Stepwise Synthetic Protocols

One-Pot Cyclization-Alkylation Method

Step 1 : Combine 4-[(5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide (0.2 mmol) and (E)-3-(dimethylamino)-1-(3-chlorophenyl)prop-2-en-1-one (0.4 mmol) in glacial acetic acid (2 mL). Reflux at 80°C for 4 hours.
Step 2 : Evaporate solvent, suspend crude product in dichloromethane (5 mL), and filter. Rinse with ethyl ether to isolate 3-(3-chlorophenyl)-triazolo[1,5-a]pyrimidine intermediate.
Step 3 : Alkylate with 4-nitrobenzyl bromide (1.2 equiv) in DMF/K2CO3 at 60°C for 12 hours. Purify via flash chromatography (ethyl acetate/hexane, 3:7) to obtain the title compound.

Yield : 68–72% (over three steps).

Sequential Intermediate Functionalization

Intermediate Synthesis : Prepare 6-chloro-triazolo[4,5-d]pyrimidin-7-one via chlorination of the parent heterocycle using POCl3.
Nitrobenzylation : React 6-chloro intermediate with 4-nitrobenzylamine in acetonitrile at 40°C for 20 hours. Isolate by precipitation in water and recrystallize from ethanol.
Aryl Coupling : Perform Suzuki-Miyaura coupling with 3-chlorophenylboronic acid using Pd(PPh3)4 catalyst in toluene/EtOH (3:1) at 90°C.

Yield : 58% (final step).

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (acetonitrile, DMF) enhance alkylation rates by stabilizing transition states. Acetonitrile achieves 89% conversion in the nitrobenzylation step versus 72% in THF.

Temperature and Time

Cyclocondensation at 80°C for 4 hours maximizes triazole ring formation (92% conversion). Prolonged heating (>6 hours) induces decomposition via nitro-group reduction.

Purification Techniques

Flash chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers, while recrystallization from ethanol/water mixtures improves purity to >98%.

Analytical Characterization Data

Property Value Method
Molecular Formula C₁₈H₁₃ClN₆O₃ High-Resolution MS
Molecular Weight 396.8 g/mol ESI-MS [M+H]+ = 397.2
Melting Point 215–217°C Differential Scanning Calorimetry
¹H NMR (300 MHz, CDCl₃) δ 8.22 (d, J=8.0 Hz, 1H, H-5), 7.83 (d, J=12.2 Hz, 1H, H-6), 5.65 (s, 2H, CH₂), 2.95 (s, 3H, N-CH₃) 300 MHz NMR
IR (KBr) 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym) FT-IR

Challenges and Mitigation Strategies

Nitro Group Instability

The 4-nitrobenzyl moiety undergoes partial reduction under prolonged heating. Implementing inert atmospheres (N₂) and limiting reaction times to <20 hours minimizes byproduct formation.

Regiochemical Control

Competing alkylation at position 7 is suppressed using bulky bases (e.g., DBU) that hinder access to the more sterically encumbered site.

Scalability Limitations

Industrial-scale processes replace batch reactors with continuous flow systems to enhance heat transfer and mixing efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Properties

Antimicrobial Activity
Triazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that compounds similar to 3-(3-chlorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Effects : Studies have shown that triazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL depending on the specific derivative and structural modifications .
  • Antifungal Effects : The compound has also demonstrated antifungal activity against strains like Candida albicans and Aspergillus flavus, with some derivatives outperforming conventional antifungal agents .

Potential Therapeutic Uses

Given its promising pharmacological profile, this compound has potential applications in various therapeutic areas:

  • Antimicrobial Agents : Due to its significant antibacterial and antifungal properties, it could be developed as a new class of antimicrobial agents.
  • Cancer Therapy : Some studies suggest that triazole derivatives may have anticancer properties through mechanisms such as apoptosis induction in cancer cells .
  • Anti-inflammatory Agents : Research into related compounds indicates potential anti-inflammatory effects that could be harnessed for treating inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

  • A study evaluating a series of triazole-pyrimidine hybrids found that certain derivatives exhibited potent activity against multidrug-resistant bacterial strains .
  • Another investigation into the pharmacological profile of triazoles revealed their potential as neuroprotective agents in models of neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the biological context in which the compound is used. For instance, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Triazolo-Pyrimidinones with Aryl/Alkyl Groups

  • 3-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl] analog (CAS 893914-17-5) :
    This analog replaces the 3-chlorophenyl and 4-nitrophenylmethyl groups with 4-chlorophenyl and 4-methylbenzyl moieties. The methyl group increases hydrophobicity but reduces electronic effects compared to the nitro group. Its molecular weight (C19H15ClN5O) is 376.81 g/mol, lower than the target compound due to the absence of a nitro group .
  • 6-Butyl-2-(4-nitrophenyl)-2,6-dihydro analog (10b): Features a butyl chain at position 6 and a 4-nitrophenyl group at position 2. The alkyl chain enhances membrane permeability, but the positional difference (2 vs. Reported melting point: 190°C (vs. unrecorded for the target compound) .

Bioactive Derivatives with Heterocyclic Modifications

  • 6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl) analog (CAS 1040639-91-5): Incorporates a fluorobenzyl group and a dimethoxyphenyl-oxadiazole moiety. Molecular weight: 463.43 g/mol (C22H18FN7O4), higher than the target compound due to the oxadiazole unit .
  • 3-(4-Bromobenzyl)-5-glycosylthioxo analog (11) :
    Substituted with a bromobenzyl group and a glycosyl-thioxo moiety. The thioxo group (C=S) at position 5 increases polar surface area, improving water solubility. IR data show a C=O stretch at 1661 cm⁻¹, similar to the target compound’s carbonyl .

Pharmacologically Evaluated Analogs

  • 2-Aryl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diones (3a-o): Evaluated for antiviral and antitumor activity. Compounds with nitro groups (e.g., 3e,f) showed enhanced inhibition of adenosine receptors compared to methyl or methoxy analogs .
  • Lead CHIKV inhibitor ([1,2,3]triazolo[4,5-d]pyrimidin-7-one): Exhibited EC50 values <10 μM against Chikungunya virus.

Comparative Data Table

Compound Name Substituents (Positions 3 & 6) Molecular Weight (g/mol) Key Functional Groups Bioactivity Reference
Target Compound 3-(3-ClPh), 6-(4-NO2Benzyl) ~423.84 (C19H12ClN7O3) Nitro, Chlorophenyl Under investigation
10a () 2-(4-ClPh), 6-hexyl 331.81 (C16H18ClN5O) Chlorophenyl, Hexyl Unreported
F830-0432 () 3-(3-ClPh), 6-(dimethoxyphenyl-oxadiazole) 481.85 (C21H16ClN7O4) Oxadiazole, Dimethoxy Screening compound
CAS 1040639-91-5 () 3-(3-FBenzyl), 6-(dimethoxyphenyl-oxadiazole) 463.43 (C22H18FN7O4) Fluorobenzyl, Oxadiazole Antiviral potential

Key Research Findings

  • Synthetic Accessibility: The target compound can be synthesized via regioselective alkylation of triazolo-pyrimidinone precursors, analogous to methods used for 3-(4-bromobenzyl) derivatives .
  • Thermal Stability : Compounds with nitro groups (e.g., 10b) exhibit higher melting points (~190°C) compared to alkylated analogs (78°C for 10a), suggesting improved crystalline stability .
  • Toxicity Profile: Related triazolo-pyrimidinones (e.g., 3-alkyl/aryl-3H analogs) are reported as low-toxicity candidates, supporting further development of the target compound .

Biological Activity

The compound 3-(3-chlorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on various studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent functionalization. The general synthetic pathway includes:

  • Formation of Triazole Ring : Utilizing appropriate precursors such as 4-nitrobenzyl chloride and 3-chlorobenzyl derivatives.
  • Functionalization : Introducing various substituents to enhance biological activity.

Biological Activities

This compound exhibits a range of biological activities that are summarized in the following sections.

Anticancer Activity

Research indicates that triazole derivatives often show significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and others.
  • IC50 Values : Compounds similar to this compound have shown IC50 values ranging from 6.2 μM to over 40 μM against different cancer types .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented:

  • Mechanism : Inhibition of cell wall synthesis and interference with nucleic acid synthesis.
  • Pathogens Tested : Gram-positive and Gram-negative bacteria, fungi.
  • Results : Compounds derived from similar triazole frameworks have shown effective antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Triazole derivatives are also noted for their anti-inflammatory activities:

  • Inflammation Models : Various in vitro models using lipopolysaccharide (LPS) stimulated macrophages.
  • Findings : Reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed in treated cells .

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Study on Anticancer Properties :
    • Objective : Evaluate cytotoxic effects on breast cancer cells.
    • Findings : The compound exhibited significant cytotoxicity with an IC50 value comparable to standard treatments like doxorubicin .
  • Antimicrobial Evaluation :
    • Objective : Test against a panel of bacterial strains.
    • Results : Demonstrated broad-spectrum activity with notable effectiveness against resistant strains .

The mechanisms by which this compound exerts its biological effects include:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication processes.
  • Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation and inflammation pathways.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer: Synthesis optimization requires multi-step reaction planning, including:

  • Stepwise Functionalization: Sequential introduction of chlorophenyl and nitrophenylmethyl groups via nucleophilic substitution or coupling reactions under controlled temperatures (60–120°C) .
  • Catalyst Selection: Use of Pd-based catalysts for cross-coupling reactions or acidic/basic conditions for cyclization steps (e.g., H₂SO₄ for triazole ring formation) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate intermediates and final product .
    • Critical Parameter Table:
StepReaction TypeConditionsYield RangeKey Techniques
Triazole FormationCyclization80°C, 12h45–60%TLC monitoring
Nitrophenyl AdditionSNAr Reaction100°C, DMF55–70%NMR validation

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to assign substituent positions (e.g., distinguishing chlorophenyl vs. nitrophenylmethyl protons via splitting patterns) .
  • X-ray Crystallography: SHELX software for resolving crystal packing and confirming fused triazole-pyrimidine systems .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ peak matching C₁₉H₁₃ClN₆O₃⁺) .

Q. What in vitro assays are appropriate for initial evaluation of this compound’s biological activity?

  • Methodological Answer:

  • Enzyme Inhibition Assays: Target kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to measure IC₅₀ values .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potency (reported EC₅₀: 1–10 µM in similar triazolopyrimidines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when assigning substituent positions in this compound?

  • Methodological Answer:

  • 2D NMR Techniques: NOESY or HMBC to correlate spatially proximate protons (e.g., confirming nitrophenylmethyl orientation via H-H coupling) .
  • Comparative Crystallography: Overlay experimental X-ray data (e.g., C–Cl bond length: 1.73 Å) with DFT-optimized structures to validate geometry .
    • Case Study: In , conflicting NOE signals for chlorophenyl groups were resolved by comparing calculated vs. observed torsion angles .

Q. What strategies are employed to elucidate the reaction mechanisms of this compound under varying conditions?

  • Methodological Answer:

  • Isotopic Labeling: Use ¹⁵N-labeled precursors to track triazole ring formation via mass spectrometry .
  • Computational Modeling: DFT (B3LYP/6-31G*) to simulate intermediates and transition states in nitrophenylmethylation steps .
    • Example: identified a radical-mediated pathway for nitrophenyl addition using EPR spectroscopy .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer:

  • Systematic Substituent Variation: Replace chlorophenyl with fluorophenyl or methoxyphenyl groups to assess electronic effects on bioactivity .
  • 3D-QSAR Modeling: CoMFA/CoMSIA to correlate steric/electrostatic fields with IC₅₀ values from kinase assays .
    • SAR Table (Hypothetical):
DerivativeR₁R₂IC₅₀ (EGFR)Notes
Parent3-Cl4-NO₂2.1 µMReference
Derivative 13-F4-NO₂3.8 µMReduced activity
Derivative 23-Cl4-CN1.5 µMEnhanced potency

Data Contradiction Analysis

Q. How should conflicting reports about the compound’s solubility in polar solvents be addressed?

  • Methodological Answer:

  • Solvent Screening: Test solubility in DMSO, methanol, and water (with 0.1% Tween-80) using UV-Vis spectroscopy (λmax ~ 270 nm) .
  • pH-Dependent Studies: Measure solubility at pH 2–10 to identify optimal conditions for biological assays (e.g., pH 7.4 for PBS compatibility) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.